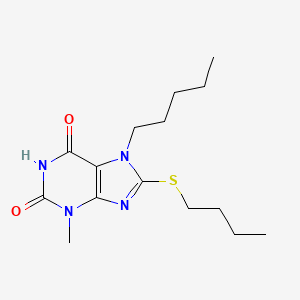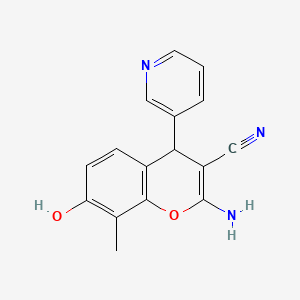
8-Butylsulfanyl-3-methyl-7-pentylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Butylsulfanyl-3-methyl-7-pentylpurine-2,6-dione is a chemical compound with the molecular formula C15H24N4O2S. It belongs to the class of purine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of butylsulfanyl and pentyl groups attached to a purine core, making it a unique entity in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Butylsulfanyl-3-methyl-7-pentylpurine-2,6-dione typically involves the alkylation of a purine derivative with butylsulfanyl and pentyl groups. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the purine core, followed by the addition of the respective alkyl halides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 8-Butylsulfanyl-3-methyl-7-pentylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding reduced derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, strong bases (NaH, KOtBu)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced purine derivatives
Substitution: Substituted purine derivatives
Scientific Research Applications
8-Butylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Butylsulfanyl-3-methyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The purine core allows it to interact with enzymes and receptors involved in cellular processes. The butylsulfanyl and pentyl groups enhance its lipophilicity, facilitating its passage through cell membranes. This compound may inhibit or activate specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
- 8-Butylsulfanyl-3-methyl-7-propylpurine-2,6-dione
- 8-Butylsulfanyl-3-methyl-7-octylpurine-2,6-dione
- 8-Butylsulfanyl-3-methyl-7-hexadecylpurine-2,6-dione
Comparison: Compared to its analogs, 8-Butylsulfanyl-3-methyl-7-pentylpurine-2,6-dione exhibits unique properties due to the specific length and branching of its alkyl chains. These structural differences can influence its solubility, reactivity, and biological activity, making it a compound of particular interest in research .
Properties
Molecular Formula |
C15H24N4O2S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
8-butylsulfanyl-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O2S/c1-4-6-8-9-19-11-12(16-15(19)22-10-7-5-2)18(3)14(21)17-13(11)20/h4-10H2,1-3H3,(H,17,20,21) |
InChI Key |
OSVYVEWSQLLMKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCCC)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1-(4-chlorophenyl)ethylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B11985539.png)


![2-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-quinolinecarbohydrazide](/img/structure/B11985562.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11985570.png)
![ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985571.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11985575.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985590.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985592.png)
![4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11985599.png)

![isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985608.png)

